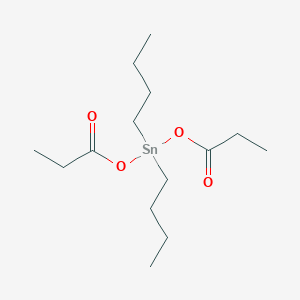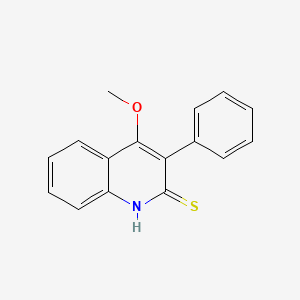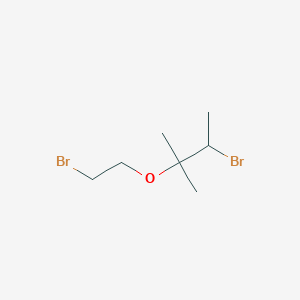
Dibutyltin dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin dipropionate is an organotin compound that belongs to the class of organometallic compounds. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is widely used in various industrial applications due to its catalytic properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyltin dipropionate can be synthesized through the reaction of dibutyltin oxide with propionic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
(C4H9)2SnO+2C2H5COOH→(C4H9)2Sn(OCOC2H5)2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where dibutyltin oxide and propionic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyltin dipropionate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different dibutyltin carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Carboxylic acids like acetic acid can be used in substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, dibutyltin hydride, and various dibutyltin carboxylates.
Applications De Recherche Scientifique
Dibutyltin dipropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the toxicity of organotin compounds.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.
Mécanisme D'action
The mechanism of action of dibutyltin dipropionate involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates the catalytic activity of the compound in various chemical reactions. The molecular targets and pathways involved include the inhibition of enzymes and the disruption of cellular processes through the interaction with cellular proteins and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin oxide
- Dibutyltin dichloride
Comparison
Dibutyltin dipropionate is unique in its ability to act as a catalyst in a wide range of reactions, including esterification and transesterification. Compared to dibutyltin dilaurate, it has a higher catalytic efficiency in certain reactions. Dibutyltin oxide is primarily used as a precursor for other organotin compounds, while dibutyltin dichloride is used in different types of catalytic reactions.
Propriétés
Numéro CAS |
3465-73-4 |
|---|---|
Formule moléculaire |
C14H28O4Sn |
Poids moléculaire |
379.08 g/mol |
Nom IUPAC |
[dibutyl(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/2C4H9.2C3H6O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2 |
Clé InChI |
UNPUXJFMLVJYCD-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
